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molecular formula C11H12BrCl2NO2 B8353433 4-bromo-N-(2,2-dichloro-1-hydroxybutyl)benzamide

4-bromo-N-(2,2-dichloro-1-hydroxybutyl)benzamide

Cat. No. B8353433
M. Wt: 341.02 g/mol
InChI Key: WOJMRDGEZAZZOH-UHFFFAOYSA-N
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Patent
US08168795B2

Procedure details

4-Bromobenzamide 118 (1.0 g, 4.85 mmol), 2,2-dichlorobutanal (2 mL) and HCl (3 drops) in dioxane (4 mL) were heated to 120° C. (bath temperature) for 18 hours. The mixture was concentrated, and absorbed onto silica gel. Chromatography (CH2Cl2) produced an off-white solid as 4-bromo-N-(2,2-dichloro-1-hydroxybutyl)benzamide 119 (0.84 g, 51%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][C:12]([Cl:17])([CH2:15][CH3:16])[CH:13]=[O:14]>Cl.O1CCOCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:8][CH:13]([OH:14])[C:12]([Cl:17])([Cl:11])[CH2:15][CH3:16])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)N)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(C=O)(CC)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC(C(CC)(Cl)Cl)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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